molecular formula C14H12ClN5O3 B11394285 N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxybenzamide

N-(6-chloro-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxybenzamide

Cat. No.: B11394285
M. Wt: 333.73 g/mol
InChI Key: IUYMHSTVSSDRHR-UHFFFAOYSA-N
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Description

N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE is a synthetic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core substituted with chloro, hydroxy, and methyl groups, as well as a methoxybenzamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the triazolopyrimidine intermediate with 2-methoxybenzamide under suitable reaction conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations.

Chemical Reactions Analysis

N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes under suitable conditions.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols to form new derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE has been explored for various scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE can be compared with other triazolopyrimidine derivatives, such as:

The uniqueness of N-{6-CHLORO-7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2-METHOXYBENZAMIDE lies in its specific substituents and their combined effects on its chemical and biological properties.

Properties

Molecular Formula

C14H12ClN5O3

Molecular Weight

333.73 g/mol

IUPAC Name

N-(6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxybenzamide

InChI

InChI=1S/C14H12ClN5O3/c1-7-10(15)12(22)20-14(16-7)18-13(19-20)17-11(21)8-5-3-4-6-9(8)23-2/h3-6H,1-2H3,(H2,16,17,18,19,21)

InChI Key

IUYMHSTVSSDRHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2C(=N1)N=C(N2)NC(=O)C3=CC=CC=C3OC)Cl

Origin of Product

United States

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